molecular formula C13H17N3O2 B12597935 1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide CAS No. 648422-26-8

1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide

Cat. No.: B12597935
CAS No.: 648422-26-8
M. Wt: 247.29 g/mol
InChI Key: XFVLFVZEFOYJSF-UHFFFAOYSA-N
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Description

1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide is a compound that features a piperidine ring substituted with a 5-methylpyridine-3-carbonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide typically involves the reaction of 5-methylpyridine-3-carboxylic acid with piperidine-3-carboxamide under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-containing molecules, such as:

Uniqueness

1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

648422-26-8

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-(5-methylpyridine-3-carbonyl)piperidine-3-carboxamide

InChI

InChI=1S/C13H17N3O2/c1-9-5-11(7-15-6-9)13(18)16-4-2-3-10(8-16)12(14)17/h5-7,10H,2-4,8H2,1H3,(H2,14,17)

InChI Key

XFVLFVZEFOYJSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N2CCCC(C2)C(=O)N

Origin of Product

United States

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